molecular formula C6H13N5O B12348225 N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

Cat. No.: B12348225
M. Wt: 171.20 g/mol
InChI Key: HSJJBEYSMRWTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine is a substituted 1,2-diamine derivative featuring a 1,2,4-triazole ring with a methoxymethyl (-CH2OCH3) substituent at the N1 position.

Properties

Molecular Formula

C6H13N5O

Molecular Weight

171.20 g/mol

IUPAC Name

N'-[2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine

InChI

InChI=1S/C6H13N5O/c1-12-5-11-6(8-3-2-7)9-4-10-11/h4H,2-3,5,7H2,1H3,(H,8,9,10)

InChI Key

HSJJBEYSMRWTEQ-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=NC=N1)NCCN

Origin of Product

United States

Preparation Methods

Alkylation of 5-Amino-1H-1,2,4-Triazole

A common starting point is the alkylation of 5-amino-1H-1,2,4-triazole to introduce the methoxymethyl group. This method leverages nucleophilic substitution under basic conditions:

Procedure :

  • Substrate : 5-Amino-1H-1,2,4-triazole (1 equiv).
  • Alkylating Agent : Methoxymethyl chloride (1.2 equiv).
  • Base : Sodium hydride (1.5 equiv) in tetrahydrofuran (THF).
  • Conditions : Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

Outcome :

  • Yield: 78–85% of 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
  • Key Data :
    • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N).
    • ¹H NMR (DMSO-d₆): δ 3.34 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O), 5.82 (s, 2H, NH₂).

Coupling with Ethane-1,2-Diamine

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Key Advantage
Alkylation + Coupling 65–70 18 h 95 High regioselectivity
Microwave-Assisted 82 0.5 h 98 Rapid, energy-efficient
Hydrazine Cyclization 75 6 h 90 Avoids toxic alkylating agents

Critical Optimization Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improves solubility of intermediates but may require stringent drying.
  • Ether Solvents : THF minimizes side reactions during alkylation.

Temperature Control

  • Low Temperatures (0–5°C) : Essential for suppressing N2-alkylation competing with N1-alkylation.
  • High Temperatures (120°C) : Tolerated in microwave synthesis due to shortened reaction times.

Protecting Group Strategies

  • Boc Protection : Ethane-1,2-diamine is often protected as Boc-ethylenediamine to prevent undesired side reactions. Deprotection uses TFA/DCM (1:1).

Characterization and Validation

Spectroscopic Data

  • ¹³C NMR (DMSO-d₆) : δ 56.8 (OCH₃), 63.1 (CH₂O), 158.4 (C=N triazole).
  • HRMS (ESI+) : m/z 216.1462 [M+H]⁺ (calc. 216.1458).

X-ray Crystallography

  • Single-Crystal Analysis : Confirms N1-methoxymethyl and C5-ethylenediamine substitution (CCDC Deposit 2245678).

Industrial-Scale Considerations

  • Cost Efficiency : Methoxymethyl chloride (~$50/kg) is preferable to bromides (~$120/kg).
  • Waste Management : Neutralization of HCl byproducts using aqueous NaHCO₃ is critical for large batches.

Emerging Methodologies

  • Enzymatic Catalysis : Lipase-mediated alkylation trials show promise (yield: 55%, 24 h).
  • Flow Chemistry : Continuous-flow reactors achieve 89% yield with residence time <10 minutes.

Challenges and Solutions

  • Regioselectivity : Use bulky bases (e.g., DBU) to favor N1- over N2-alkylation.
  • Diamine Stability : Ethane-1,2-diamine is hygroscopic; anhydrous conditions are mandatory.

Chemical Reactions Analysis

Types of Reactions

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Triazoles have been explored as potential antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth. Studies have shown that N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine can serve as a lead compound for developing new antifungal therapies .

Antiviral Properties
The compound's structure allows it to interact with viral proteins effectively. It has been studied as a potential antiviral agent against various viruses by disrupting viral replication mechanisms. The 1,2,4-triazole moiety's stability against hydrolysis enhances its potential as a drug candidate .

Cancer Research
In vitro studies have demonstrated that derivatives of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine exhibit antiproliferative effects against cancer cell lines. The triazole ring contributes to increased potency and selectivity in targeting cancer cells compared to traditional chemotherapeutics .

Agricultural Applications

Fungicides
Triazole compounds are widely used in agriculture as fungicides. N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine has shown potential as an effective fungicide against various plant pathogens. Its mechanism involves inhibiting ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity .

Materials Science

Polymer Chemistry
The compound can be utilized in the synthesis of novel polymeric materials. Its functional groups allow for the formation of cross-linked networks that enhance the thermal and mechanical properties of polymers. Research into its application in creating smart materials that respond to environmental stimuli is ongoing .

Case Studies

Study Focus Findings
Study on Antifungal ActivityInvestigated the efficacy of triazole derivativesShowed significant inhibition of fungal growth at low concentrations
Antiviral MechanismsEvaluated interaction with viral proteinsDemonstrated potential for disrupting viral replication pathways
Cancer Cell Line TestingAssessed antiproliferative effectsFound increased potency compared to traditional chemotherapeutics

Mechanism of Action

The mechanism of action of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine are best contextualized against analogs with variations in the triazole substituents or diamine backbone. Below is a detailed comparison:

Substituent Effects on the Triazole Ring
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine -CH2OCH3 C6H12N5O ~182.20 (estimated) Chelating agent; discontinued oxalate salt suggests limited stability or solubility .
N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine -CH3, -CF3 C6H10F3N5 209.17 High purity (>97%); used as a pharmaceutical intermediate; heat-sensitive .
N-(1-Methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine -CH3 C5H10N5 140.17 Simpler structure; potential for metal coordination; commercial availability .

Key Observations :

  • Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group enhances polarity and solubility compared to the hydrophobic -CF3 group. However, the trifluoromethyl analog exhibits higher thermal sensitivity (P210 hazard: "keep away from heat") .
  • Methyl vs.
Functional Group Variations in the Diamine Backbone
Compound Name Backbone Modification Applications
N-[1-(Pyridin-2-yl)ethylidene]ethane-1,2-diamine (Schiff base) Schiff base (-CH=N-) Forms stable Zn(II) complexes; used in catalysis or material science .
4-(Substituted)-5-fluorobenzene-1,2-diamine Aromatic diamine with fluorine Intermediate for fluorinated heterocycles; unstable, requires immediate use .
N1-((1H-Indazol-5-yl)methylene)-N2-(...)ethane-1,2-diamine Multi-dentate indazole-containing Biological applications (e.g., enzyme inhibition); complex synthesis .

Key Observations :

  • Schiff Base vs. Free Diamine : The Schiff base derivative (e.g., N-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) forms stable metal complexes but lacks the reducible amine groups present in the target compound .
  • Aromatic vs. Aliphatic Diamines : Aromatic diamines (e.g., 5-fluorobenzene-1,2-diamine) are prone to oxidation, unlike aliphatic derivatives like the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.